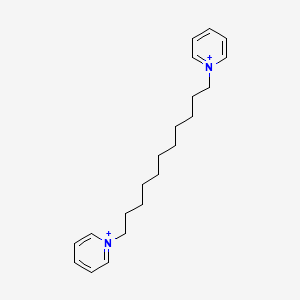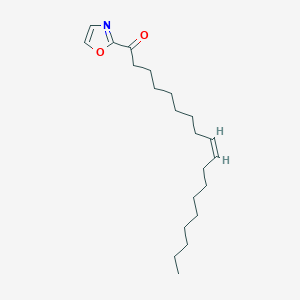
1,11-Di(1-pyridiniumyl)undecane; with dibromide ions
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,11-Di(1-pyridiniumyl)undecane with dibromide ions is a chemical compound known for its unique structure and properties. It is also referred to as 1,11-bis(pyridinium)-undecane dibromide. This compound consists of a long aliphatic chain with pyridinium groups at both ends, and it is paired with dibromide ions. The presence of pyridinium groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and application .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Di(1-pyridiniumyl)undecane with dibromide ions typically involves the reaction of 1,11-dibromoundecane with pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by pyridinium groups. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,11-Di(1-pyridiniumyl)undecane with dibromide ions undergoes various chemical reactions, including:
Oxidation: The pyridinium groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding pyridine derivatives.
Substitution: The dibromide ions can be replaced by other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion-exchange reactions can be carried out using various salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Compounds with different anions replacing the dibromide ions.
科学的研究の応用
1,11-Di(1-pyridiniumyl)undecane with dibromide ions has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant.
Medicine: Studied for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Industry: Utilized in the development of materials with specific ionic properties, such as ionic liquids and conductive polymers
作用機序
The mechanism of action of 1,11-Di(1-pyridiniumyl)undecane with dibromide ions involves its interaction with biological molecules. The pyridinium groups can interact with enzymes and receptors, leading to inhibition or modulation of their activity. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
類似化合物との比較
Similar Compounds
- 1,10-Di(1-pyridiniumyl)decane with dibromide ions
- 1,12-Di(1-pyridiniumyl)dodecane with dibromide ions
- 1,11-Di(1-pyridiniumyl)undecane with dichloride ions
Uniqueness
1,11-Di(1-pyridiniumyl)undecane with dibromide ions is unique due to its specific chain length and the presence of dibromide ions. This combination imparts distinct chemical and biological properties compared to similar compounds with different chain lengths or anions. The dibromide ions contribute to the compound’s reactivity and solubility, making it suitable for various applications .
特性
分子式 |
C21H32N2+2 |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
1-(11-pyridin-1-ium-1-ylundecyl)pyridin-1-ium |
InChI |
InChI=1S/C21H32N2/c1(2-4-6-10-16-22-18-12-8-13-19-22)3-5-7-11-17-23-20-14-9-15-21-23/h8-9,12-15,18-21H,1-7,10-11,16-17H2/q+2 |
InChIキー |
RMHVLBGFZUPBFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCCC[N+]2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















